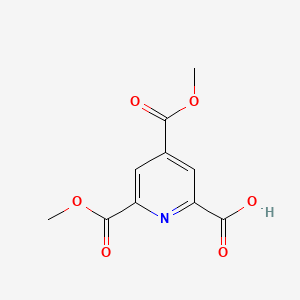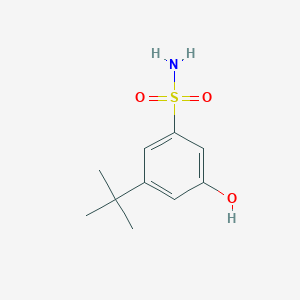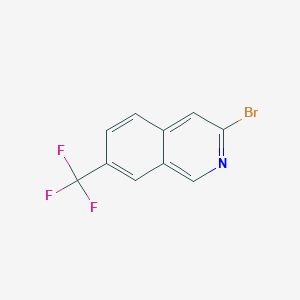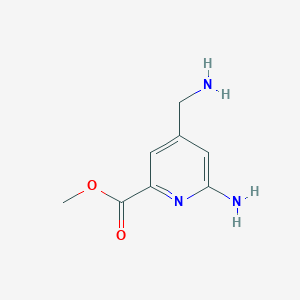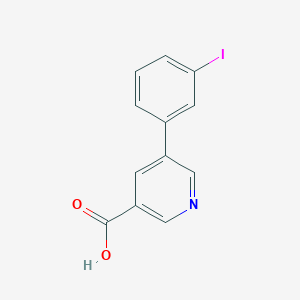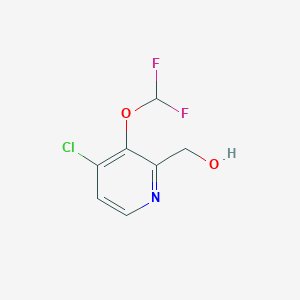![molecular formula C12H10INO B14853831 [6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
[6-(3-Iodophenyl)pyridin-3-YL]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(3-Iodophenyl)pyridin-3-YL]methanol: is an organic compound with the molecular formula C12H10INO It features a pyridine ring substituted with a 3-iodophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(3-Iodophenyl)pyridin-3-YL]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodophenylboronic acid and 3-pyridylmethanol.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-iodophenylboronic acid with 3-pyridylmethanol. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: [6-(3-Iodophenyl)pyridin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biomolecular Probes: It can serve as a probe in biological studies to investigate molecular interactions and pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which [6-(3-Iodophenyl)pyridin-3-YL]methanol exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
相似化合物的比较
- [6-(3-Bromophenyl)pyridin-3-YL]methanol
- [6-(3-Chlorophenyl)pyridin-3-YL]methanol
- [6-(3-Fluorophenyl)pyridin-3-YL]methanol
Comparison:
- Uniqueness: The presence of the iodine atom in [6-(3-Iodophenyl)pyridin-3-YL]methanol distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with molecular targets, potentially enhancing its efficacy in various applications.
- Reactivity: The iodine atom also makes the compound more reactive in substitution reactions compared to its halogen analogs, providing greater versatility in chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H10INO |
|---|---|
分子量 |
311.12 g/mol |
IUPAC 名称 |
[6-(3-iodophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10INO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2 |
InChI 键 |
DDZCKRYRXMFGRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


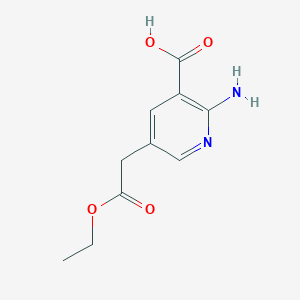
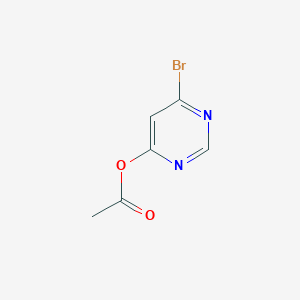
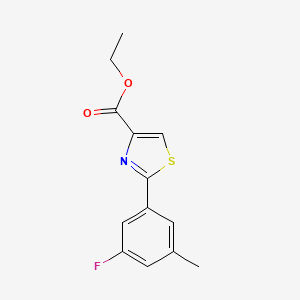
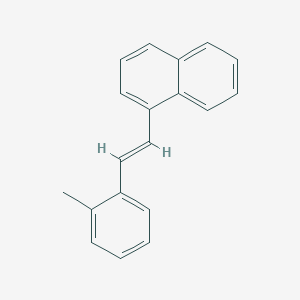
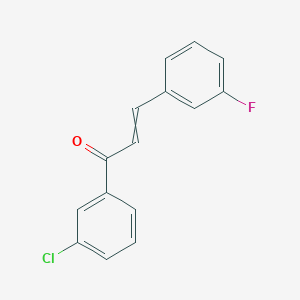
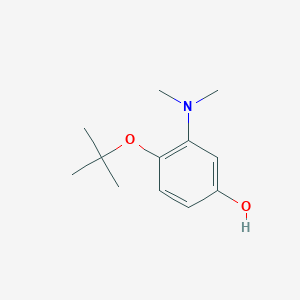
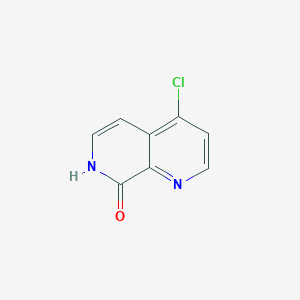
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
